Cas no 1213908-11-2 ((1S)-1-(4-chloro-2-methylphenyl)ethan-1-amine)

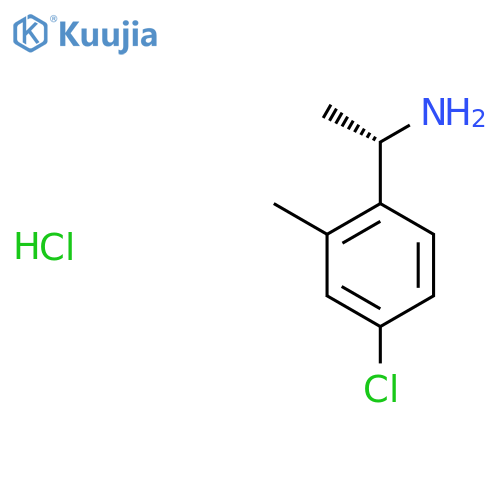

1213908-11-2 structure

商品名:(1S)-1-(4-chloro-2-methylphenyl)ethan-1-amine

CAS番号:1213908-11-2

MF:C9H13Cl2N

メガワット:206.112220525742

MDL:MFCD08057551

CID:1030330

PubChem ID:45072394

(1S)-1-(4-chloro-2-methylphenyl)ethan-1-amine 化学的及び物理的性質

名前と識別子

-

- (S)-1-(4-Chloro-2-methylphenyl)ethanamine hydrochloride

- (1S)-1-(4-chloro-2-methylphenyl)ethanamine,hydrochloride

- (S)-1-(4-Chloro-2-methylphenyl)ethamine hydrochloride

- (1S)-1-(4-chloro-2-methylphenyl)ethanamine;hydrochloride

- MFCD16294095

- DTXSID10704229

- AKOS015923203

- GS-7213

- CS-0153209

- SCHEMBL14120711

- 1391443-56-3

- 1213908-11-2

- (1S)-1-(4-Chloro-2-methylphenyl)ethan-1-amine--hydrogen chloride (1/1)

- (1s)-1-(4-chloro-2-methylphenyl)ethylamine HCl

- (1s)-1-(4-chloro-2-methylphenyl)ethylamine hydrochloride

- Y10895

- (1S)-1-(4-chloro-2-methylphenyl)ethan-1-amine hydrochloride

- (S)-1-(4-Chloro-2-methylphenyl)ethanaminehydrochloride

- (S)-1-(4-Chloro-2-methylphenyl)ethanamine HCl

- (1S)-1-(4-chloro-2-methylphenyl)ethan-1-amine

- (S)-1-(4-chloro-2-methylphenyl)ethan-1-amine hydrochloride

- FAAKQSKVORTCAV-FJXQXJEOSA-N

- 2704162-98-9

-

- MDL: MFCD08057551

- インチ: 1S/C9H12ClN.ClH/c1-6-5-8(10)3-4-9(6)7(2)11;/h3-5,7H,11H2,1-2H3;1H/t7-;/m0./s1

- InChIKey: FAAKQSKVORTCAV-FJXQXJEOSA-N

- ほほえんだ: ClC1C=CC(=C(C)C=1)[C@H](C)N.Cl

計算された属性

- せいみつぶんしりょう: 205.0425048g/mol

- どういたいしつりょう: 205.0425048g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 1

- 重原子数: 12

- 回転可能化学結合数: 1

- 複雑さ: 127

- 共有結合ユニット数: 2

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 26Ų

(1S)-1-(4-chloro-2-methylphenyl)ethan-1-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | K02534-1g |

(1S)-1-(4-CHLORO-2-METHYLPHENYL)ETHYLAMINE |

1213908-11-2 | >97% | 1g |

$695 | 2023-09-01 | |

| Alichem | A019120293-1g |

(S)-1-(4-Chloro-2-methylphenyl)ethanamine hydrochloride |

1213908-11-2 | 95% | 1g |

$421.05 | 2023-09-04 | |

| Enamine | EN300-1966962-1.0g |

(1S)-1-(4-chloro-2-methylphenyl)ethan-1-amine |

1213908-11-2 | 1g |

$1172.0 | 2023-06-03 | ||

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTYJ124-1g |

(1S)-1-(4-chloro-2-methylphenyl)ethan-1-amine |

1213908-11-2 | 95% | 1g |

¥2759.0 | 2024-04-25 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTYJ124-500mg |

(1S)-1-(4-chloro-2-methylphenyl)ethan-1-amine |

1213908-11-2 | 95% | 500mg |

¥1842.0 | 2024-04-25 | |

| eNovation Chemicals LLC | K02534-5g |

(1S)-1-(4-CHLORO-2-METHYLPHENYL)ETHYLAMINE |

1213908-11-2 | >97% | 5g |

$1950 | 2023-09-01 | |

| Enamine | EN300-1966962-0.05g |

(1S)-1-(4-chloro-2-methylphenyl)ethan-1-amine |

1213908-11-2 | 0.05g |

$359.0 | 2023-09-16 | ||

| Enamine | EN300-1966962-0.25g |

(1S)-1-(4-chloro-2-methylphenyl)ethan-1-amine |

1213908-11-2 | 0.25g |

$393.0 | 2023-09-16 | ||

| Enamine | EN300-1966962-2.5g |

(1S)-1-(4-chloro-2-methylphenyl)ethan-1-amine |

1213908-11-2 | 2.5g |

$838.0 | 2023-09-16 | ||

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTYJ124-100mg |

(1S)-1-(4-chloro-2-methylphenyl)ethan-1-amine |

1213908-11-2 | 95% | 100mg |

¥825.0 | 2024-04-25 |

(1S)-1-(4-chloro-2-methylphenyl)ethan-1-amine 関連文献

-

1. Synthesis and molecular structure of pentafluoroethyl derivatives of C70: C70(C2F5)8 and C70(C2F5)10Nadezhda B. Tamm,Ilya N. Ioffe,Erhard Kemnitz,Sergey I. Troyanov Dalton Trans., 2009, 2740-2745

-

Prasanta Ray Bagdi,R. Sidick Basha RSC Adv., 2015,5, 61337-61344

-

Jacek Klaudiusz Pijanka,Ying Yang,Paul Dumas,Sirinart Chio-Srichan,Michel Manfait,Ganesh Dhruvananda Sockalingum Analyst, 2009,134, 1176-1181

-

Ileana Menegazzo,Alexander Fries,Stefano Mammi,Roberta Galeazzi,Gianluca Martelli,Mario Orena,Samuele Rinaldi Chem. Commun., 2006, 4915-4917

-

Zhiguo Xia,Shihai Miao,Mingyue Chen,Quanlin Liu J. Mater. Chem. C, 2016,4, 1336-1344

1213908-11-2 ((1S)-1-(4-chloro-2-methylphenyl)ethan-1-amine) 関連製品

- 15945-07-0(2,4,5-Trichloro-benzenesulfonyl chloride)

- 2228691-52-7(2,2-Difluoro-2-(2-fluoro-3-methylphenyl)ethan-1-amine)

- 1241685-03-9(1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-2-piperidin-1-ylethanone)

- 1093661-22-3((3R,4R)-pyrrolidine-3,4-dicarboxylic acid)

- 1806003-34-8(6-Chloro-2-(difluoromethyl)-4-hydroxypyridine-3-carbonyl chloride)

- 1822678-08-9(2-(2,4-Dimethylphenyl)-6-methyl-4,5-dihydropyridazin-3(2H)-one)

- 1782249-70-0(2-Thiophenecarboxylic acid, 5-bromo-3-(1-methylethyl)-)

- 1820575-47-0(tert-butyl (1S,5S)-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate;hydrochloride)

- 922874-25-7(1-1-(2-methoxyethyl)-1H-indol-3-yl-3-methylurea)

- 4747-27-7(methyl(2-{2-(methylamino)ethyldisulfanyl}ethyl)amine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1213908-11-2)(1S)-1-(4-chloro-2-methylphenyl)ethan-1-amine

清らかである:99%

はかる:100mg

価格 ($):179.0